molecular formula C20H22F2N2O5S B2938315 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide CAS No. 922014-55-9

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

Cat. No. B2938315
CAS RN: 922014-55-9
M. Wt: 440.46
InChI Key: IOSRHRDJFYOGCO-UHFFFAOYSA-N
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Description

“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a common structural motif in many biologically active natural products and pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a dihydroisoquinoline group, a sulfonyl group, and a benzamide group. The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 333.37 and a melting point of 261-262°C . More detailed properties would require further experimental analysis.

Scientific Research Applications

Oxidative α-Cyanation

The compound can be used in the oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs). This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method has a wide range of applications in natural product synthesis .

Synthesis of Tetrahydroisoquinoline Carboxylic Acids

The compound can be used in the synthesis of tetrahydroisoquinoline carboxylic acids . These acids are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Synthesis of Biologically Active Derivatives

The compound can be used in the synthesis of biologically active derivatives . Tetrahydroisoquinolines (THIQs) containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Synthesis of Anti-Inflammatory Compounds

The compound can be used in the synthesis of anti-inflammatory compounds . This is due to the presence of the tetrahydroisoquinoline structure in the compound, which is a common feature in many anti-inflammatory drugs .

Synthesis of Anti-Viral Compounds

The compound can be used in the synthesis of anti-viral compounds . Again, the tetrahydroisoquinoline structure in the compound plays a crucial role in this application .

Synthesis of Anti-Fungal Compounds

The compound can be used in the synthesis of anti-fungal compounds . The tetrahydroisoquinoline structure in the compound is a key component in many anti-fungal drugs .

Synthesis of Anti-Cancer Compounds

The compound can be used in the synthesis of anti-cancer compounds . The tetrahydroisoquinoline structure in the compound is a common feature in many anti-cancer drugs .

Treatment of Parkinson’s Disease

The compound can be used in the treatment of Parkinson’s disease . 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a derivative of the compound, has been used traditionally for the treatment of Parkinson’s disease .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. This could include investigating its mechanism of action and potential applications in pharmaceuticals .

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S/c1-28-18-10-13-5-7-24(12-15(13)11-19(18)29-2)30(26,27)8-6-23-20(25)14-3-4-16(21)17(22)9-14/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSRHRDJFYOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

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